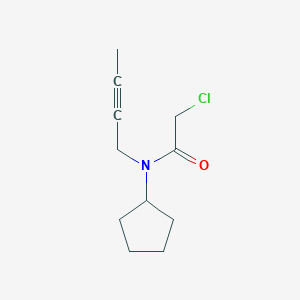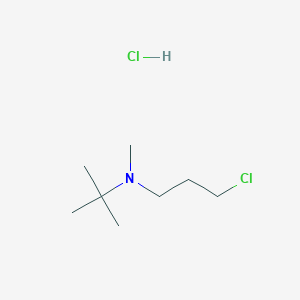
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide (BCCA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BCCA is a derivative of the GABAergic drug, gabapentin, which is commonly used to treat neuropathic pain and epilepsy. BCCA has been shown to have similar effects to gabapentin, but with greater potency and selectivity for certain receptors.
Wissenschaftliche Forschungsanwendungen
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in the treatment of neuropathic pain, where N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been shown to have greater potency and selectivity for certain receptors than gabapentin. N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has also been studied for its potential applications in the treatment of epilepsy, anxiety, and other neurological disorders.
Wirkmechanismus
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide acts by binding to the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters from neurons. By binding to this subunit, N-But-2-ynyl-2-chloro-N-cyclopentylacetamide reduces the release of certain neurotransmitters, leading to a decrease in pain signaling and other effects.
Biochemical and Physiological Effects
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects, including a reduction in pain signaling, a decrease in anxiety-like behavior, and an increase in cognitive function. N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has also been shown to have some neuroprotective effects, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide for lab experiments is its greater potency and selectivity for certain receptors compared to gabapentin. This can make it a more effective tool for studying the role of these receptors in various physiological processes. However, N-But-2-ynyl-2-chloro-N-cyclopentylacetamide's relatively low yield and high cost can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for N-But-2-ynyl-2-chloro-N-cyclopentylacetamide research. One area of interest is in the development of more potent and selective derivatives of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide for use in the treatment of neurological disorders. Another area of interest is in the study of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide's potential neuroprotective effects and its role in preventing or delaying the onset of neurodegenerative diseases. Finally, more research is needed to better understand the mechanism of action of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide and its effects on various physiological processes.
Synthesemethoden
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2-chloroacetyl chloride, followed by the addition of but-2-yn-1-ol and subsequent purification steps. The yield of the final product is typically around 50%.
Eigenschaften
IUPAC Name |
N-but-2-ynyl-2-chloro-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-2-3-8-13(11(14)9-12)10-6-4-5-7-10/h10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNBAYZPDHICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(C1CCCC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)



![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![N-(2-methoxy-4-methyl-phenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]acetamide](/img/structure/B2600545.png)
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)

![3-(4-chlorophenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2600552.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)



![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)